molecular formula C23H20OS B14363736 S-(Triphenylmethyl) 2-methylprop-2-enethioate CAS No. 93207-45-5

S-(Triphenylmethyl) 2-methylprop-2-enethioate

Cat. No.: B14363736
CAS No.: 93207-45-5
M. Wt: 344.5 g/mol
InChI Key: XTECZMQXVKULBN-UHFFFAOYSA-N
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Description

S-(Triphenylmethyl) 2-methylprop-2-enethioate is an organic compound that belongs to the class of thiol esters Thiol esters are characterized by the presence of a sulfur atom bonded to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Triphenylmethyl) 2-methylprop-2-enethioate typically involves the reaction of triphenylmethanol with 2-methylprop-2-enethioic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

S-(Triphenylmethyl) 2-methylprop-2-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-(Triphenylmethyl) 2-methylprop-2-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(Triphenylmethyl) 2-methylprop-2-enethioate involves the interaction of the thiol ester group with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in metal ion chelation. Additionally, the compound can undergo redox reactions, which are important in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    S-phenyl 2-methylprop-2-enethioate: Similar structure but with a phenyl group instead of a triphenylmethyl group.

    S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): Contains two thiol ester groups and is used in polymerization reactions.

Uniqueness

S-(Triphenylmethyl) 2-methylprop-2-enethioate is unique due to the presence of the triphenylmethyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability is crucial, such as in drug delivery systems and industrial processes.

Properties

CAS No.

93207-45-5

Molecular Formula

C23H20OS

Molecular Weight

344.5 g/mol

IUPAC Name

S-trityl 2-methylprop-2-enethioate

InChI

InChI=1S/C23H20OS/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3

InChI Key

XTECZMQXVKULBN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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